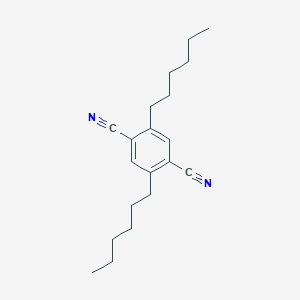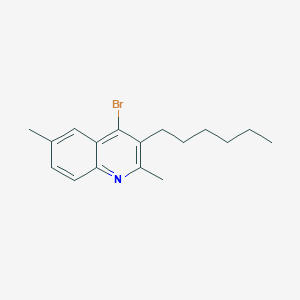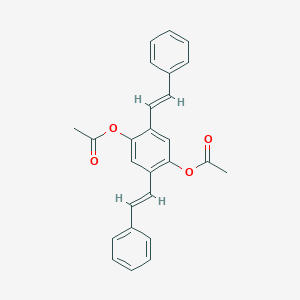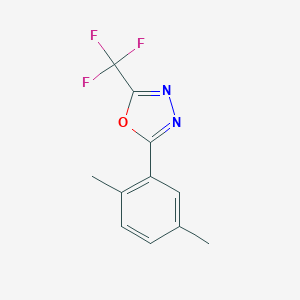![molecular formula C18H14O2S2 B296077 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMDD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 358.4 g/mol.
作用機序
The mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. This compound has also been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
実験室実験の利点と制限
One of the advantages of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone for lab experiments is its high solubility in organic solvents, which makes it easy to work with in vitro experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the study of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular signaling and metabolism. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. Although further studies are needed to fully understand the mechanism of action of this compound, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases makes it a promising compound for future research.
合成法
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with acetophenone to form this compound. Another method involves the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a catalyst such as p-toluenesulfonic acid, followed by the reaction with benzoyl chloride to form this compound.
科学的研究の応用
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their membrane integrity.
特性
分子式 |
C18H14O2S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(2Z)-2-[5-(4-methoxyphenyl)dithiol-3-ylidene]-1-phenylethanone |
InChI |
InChI=1S/C18H14O2S2/c1-20-15-9-7-14(8-10-15)18-12-16(21-22-18)11-17(19)13-5-3-2-4-6-13/h2-12H,1H3/b16-11- |
InChIキー |
QZVCHLMJOAYCLQ-WJDWOHSUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C(=O)C3=CC=CC=C3)/SS2 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)

![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
